Mannosyl(6)-N-acetylglucosamine(2)

Description

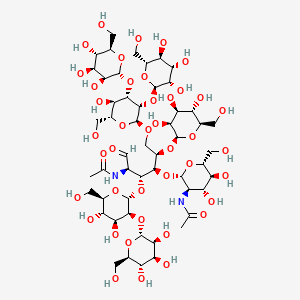

Structure

2D Structure

Properties

CAS No. |

78392-29-7 |

|---|---|

Molecular Formula |

C52H88N2O41 |

Molecular Weight |

1397.2 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S,3S,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-6-oxo-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C52H88N2O41/c1-12(63)53-14(3-55)41(91-52-44(36(77)29(70)20(9-61)89-52)94-49-39(80)34(75)27(68)18(7-59)86-49)42(92-46-23(54-13(2)64)31(72)24(65)15(4-56)83-46)22(90-47-37(78)32(73)25(66)16(5-57)84-47)11-82-51-45(95-50-40(81)35(76)28(69)19(8-60)87-50)43(30(71)21(10-62)88-51)93-48-38(79)33(74)26(67)17(6-58)85-48/h3,14-52,56-62,65-81H,4-11H2,1-2H3,(H,53,63)(H,54,64)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48+,49+,50+,51-,52+/m0/s1 |

InChI Key |

VPIVRJRKMYZSTI-NTWLUMNRSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC(C(COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(C(C=O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C(COC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(C(C=O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)CO)O)O |

Other CAS No. |

78392-29-7 |

Synonyms |

Man(6)GlcNAc(2) mannosyl(6)-N-acetylglucosamine(2) |

Origin of Product |

United States |

Biological Functions and Molecular Interactions of Mannosyl N Acetylglucosamine Structures

Role in Protein Folding and Quality Control in the Endoplasmic Reticulum

The endoplasmic reticulum (ER) is the primary site for the synthesis and folding of a vast number of proteins destined for secretion or insertion into cellular membranes. The N-linked glycosylation process, initiated in the ER, is not merely a decorative modification but an integral part of the quality control system that ensures proteins attain their correct three-dimensional structures before being dispatched to their final destinations. nih.govnih.gov

Glycan Trimming and Chaperone Interactions

The journey of an N-linked glycoprotein (B1211001) begins with the en bloc transfer of a pre-assembled oligosaccharide precursor, Glc3Man9GlcNAc2, to the nascent polypeptide chain. nih.govmdpi.com This initial glycan structure undergoes a series of trimming events that are crucial for its interaction with ER-resident chaperones.

Initial Glucose Trimming: Immediately after transfer, two glucose residues are sequentially removed by glucosidases I and II. nih.govwikipedia.org This trimming process leaves a monoglucosylated glycan (Glc1Man9GlcNAc2), which is a critical recognition signal for the lectin chaperones, calnexin (B1179193) (CNX) and calreticulin (B1178941) (CRT). nih.gov

Calnexin/Calreticulin Cycle: CNX, a transmembrane protein, and CRT, its soluble luminal counterpart, bind to the monoglucosylated glycan, preventing the aggregation of folding intermediates and retaining them within the ER. nih.govnih.gov These chaperones associate with the oxidoreductase ERp57, which facilitates the formation of correct disulfide bonds within the glycoprotein. nih.gov

Final Glucose Removal and Folding Assessment: The removal of the final glucose residue by glucosidase II releases the glycoprotein from the CNX/CRT cycle. nih.govwikipedia.org At this point, the protein's folding status is assessed. If it has achieved its native conformation, it is free to exit the ER. However, if it remains improperly folded, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), which adds a glucose residue back to the glycan, allowing it to re-enter the CNX/CRT cycle for another attempt at proper folding. nih.gov

| Enzyme | Function in Glycan Trimming | Impact on Chaperone Interaction |

| Glucosidase I | Removes the terminal α1,2-linked glucose residue from Glc3Man9GlcNAc2. nih.gov | Initiates the trimming process required for chaperone recognition. |

| Glucosidase II | Sequentially removes the two inner α1,3-linked glucose residues. nih.gov | Generates the monoglucosylated glycan (Glc1Man9GlcNAc2) that is recognized by calnexin and calreticulin. nih.gov |

| UGGT | Adds a glucose residue back to improperly folded glycoproteins. nih.gov | Allows for re-entry into the calnexin/calreticulin cycle for further folding attempts. nih.gov |

ER-Associated Degradation (ERAD) Signaling

When a glycoprotein repeatedly fails to fold correctly, it is targeted for degradation through a process known as ER-associated degradation (ERAD). The mannose residues within the N-glycan play a crucial role in signaling this terminal fate.

Mannose Trimming as a Degradation Signal: Terminally misfolded glycoproteins are recognized by ER α1,2-mannosidase I (ERManI), which removes a specific mannose residue from the Man9GlcNAc2 structure, generating a Man8GlcNAc2 isomer. nih.gov This "mannose trimming" acts as a definitive signal that the protein is destined for degradation. nih.gov

Recognition by ERAD Lectins: The trimmed mannose structure, specifically the exposed α1,6-linked mannose, is recognized by ER degradation-enhancing α-mannosidase-like proteins (EDEMs) and the lectins OS-9 and XTP3-B. nih.gov These proteins act as receptors that target the misfolded glycoprotein to the ERAD machinery.

Retrotranslocation and Proteasomal Degradation: Once targeted, the glycoprotein is retro-translocated from the ER lumen back into the cytoplasm, where it is ubiquitinated and subsequently degraded by the proteasome.

Modulation of Cellular Signaling and Adhesion

Beyond their role in protein folding, the structures of N-glycans, particularly the branching patterns of mannose and N-acetylglucosamine, profoundly influence a wide array of cellular signaling and adhesion events. nih.gov These modifications, which occur primarily in the Golgi apparatus, can alter the function of cell surface receptors and adhesion molecules, thereby impacting cell growth, differentiation, and migration.

Influence of N-Glycan Branching on Growth Factor Receptor Signaling

The branching of N-glycans, initiated by the addition of N-acetylglucosamine (GlcNAc) residues to the core mannose structure, can significantly modulate the activity of growth factor receptors.

β1,6-GlcNAc Branching and Receptor Activation: The creation of a β1,6-GlcNAc branch, catalyzed by the enzyme N-acetylglucosaminyltransferase-V (GnT-V), is particularly noteworthy. nih.gov This modification can lead to the formation of N-acetyllactosamine (LacNAc) repeats, which are high-affinity ligands for galectins. nih.gov The binding of galectins to these branched N-glycans on receptors like the epidermal growth factor receptor (EGFR) can prolong their residency time at the cell surface, leading to enhanced and sustained downstream signaling. nih.gov

Inhibition by Bisecting GlcNAc: Conversely, the addition of a "bisecting" GlcNAc residue to the core β-mannose by the enzyme GnT-III can inhibit the action of GnT-V. nih.gov This prevents the formation of the β1,6-GlcNAc branch and can consequently dampen growth factor receptor signaling. nih.gov For example, the presence of a bisecting GlcNAc on complex N-glycans can inhibit the activation of EGFR. nih.gov

| N-Glycan Modification | Enzyme | Effect on Receptor Signaling | Example Receptor |

| β1,6-GlcNAc Branching | GnT-V | Enhanced and prolonged signaling nih.gov | Epidermal Growth Factor Receptor (EGFR) nih.gov |

| Bisecting GlcNAc | GnT-III | Inhibition of receptor activation nih.govnih.gov | Epidermal Growth Factor Receptor (EGFR) nih.gov |

Regulation of Cell-Cell Adhesion via Glycoproteins

The adhesive properties of cells are largely mediated by glycoproteins on the cell surface, such as cadherins and integrins. The glycosylation state of these molecules is critical for their function.

Impact of β1,6-GlcNAc Branching on Adhesion: The formation of the β1,6-GlcNAc branch on the N-glycans of adhesion molecules like E-cadherin can have a profound impact. This modification can inhibit the adhesive function of these proteins, leading to reduced cell-cell adhesion. nih.gov This process is implicated in cancer metastasis, where a decrease in cell adhesion facilitates the detachment of tumor cells from the primary mass.

Role in Immune Cell Interactions: Glycosylation plays a crucial role in the interactions between immune cells. Specific glycan structures on the surface of immune cells are recognized by lectins on other cells, mediating processes like lymphocyte trafficking and activation. wikipedia.org

Impact on Cell Migration and Cytoskeletal Dynamics

Changes in cell adhesion are intrinsically linked to cell migration, a fundamental process in development, wound healing, and cancer invasion. The N-glycan modifications that affect cell adhesion also influence cell migration and the underlying cytoskeletal dynamics.

Promotion of Cell Migration: By reducing cell-cell adhesion, the β1,6-GlcNAc branching on glycoproteins can enhance cell migration. nih.gov This is a key mechanism by which GnT-V activity contributes to cancer cell invasion and metastasis. nih.govnih.gov

Modulation of Integrin Signaling: Integrins are transmembrane receptors that link the extracellular matrix to the actin cytoskeleton, playing a central role in cell migration. The N-glycans on integrins can modulate their clustering and signaling, thereby influencing the formation of focal adhesions and the dynamics of the cytoskeleton, which are essential for cell movement.

Host-Pathogen Interactions and Immune Recognition

The interaction between hosts and pathogens is a complex dance of recognition and response, often mediated by specific molecular structures on the surfaces of both organisms. Glycans, particularly those containing mannosyl-N-acetylglucosamine structures, play a pivotal role in this interplay, serving as targets for the host's innate immune system and, in some cases, as tools for pathogens to establish infection.

Recognition by C-Type Lectin Receptors (e.g., Mannose Receptor, MBL, Mincle)

The innate immune system employs a class of pattern recognition receptors known as C-type lectin receptors (CLRs) to detect conserved microbial surface carbohydrates. Several of these receptors exhibit specificity for mannose and N-acetylglucosamine (GlcNAc) residues, which are common on the surfaces of various pathogens but less so on host cells. nih.govmq.edu.au

The Mannose Receptor (MR, CD206) is a key CLR primarily found on macrophages and immature dendritic cells. wikipedia.org It recognizes terminal mannose, fucose, and N-acetylglucosamine residues on microbial glycans. wikipedia.orgnih.govnih.gov This recognition is crucial for the initiation of an immune response against a wide array of pathogens. wikipedia.org The MR possesses multiple C-type lectin-like domains (CTLDs), with CTLD4 being particularly important for binding these sugar moieties in a calcium-dependent manner. nih.govnih.gov

Mannose-Binding Lectin (MBL) is a soluble CLR that circulates in the blood and belongs to the collectin family. nih.govnih.gov MBL recognizes specific carbohydrate patterns, including D-mannose, L-fucose, and N-acetylglucosamine, present on the surfaces of bacteria, yeasts, viruses, and parasites. nih.gov It can bind to the peptidoglycan of Gram-positive bacteria, with a preferential affinity for the N-acetylglucosamine component over N-acetylmuramic acid. aai.orgnih.gov

Macrophage-inducible C-type lectin (Mincle) is another important CLR expressed on myeloid cells that senses both pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) from damaged host cells. frontiersin.orgkyushu-u.ac.jp While Mincle is well-known for its recognition of mycobacterial cord factor, its carbohydrate-binding specificity includes mannose and N-acetylglucosamine. nih.gov

Table 1: C-Type Lectin Receptors Recognizing Mannosyl-N-acetylglucosamine Structures

| Receptor | Location | Ligands | Function in Recognition |

|---|---|---|---|

| Mannose Receptor (MR) | Macrophages, Dendritic Cells | Terminal Mannose, Fucose, N-acetylglucosamine | Binds to microbial surfaces, initiating phagocytosis and antigen presentation. wikipedia.orgnih.govnih.gov |

| Mannose-Binding Lectin (MBL) | Soluble (Blood) | Mannose, L-fucose, N-acetylglucosamine | Acts as a broad-spectrum recognition molecule for various pathogens. nih.gov |

| Mincle | Myeloid Cells | Mannose, N-acetylglucosamine, Mycobacterial glycolipids | Senses pathogens and damaged host cells. frontiersin.orgnih.gov |

Role in Phagocytosis and Antigen Presentation

The recognition of mannosyl-N-acetylglucosamine structures by CLRs is a critical first step that often leads to the engulfment and destruction of pathogens through phagocytosis.

The Mannose Receptor is a professional phagocytic receptor. nih.gov Upon binding to a pathogen, the MR internalizes the microbe into a phagosome. wikipedia.org This process is essential for clearing infections. Following phagocytosis, the pathogen is degraded, and its antigens can be processed and presented to T cells via major histocompatibility complex (MHC) class I and II molecules, thereby bridging innate and adaptive immunity. nih.gov

MBL also enhances phagocytosis by acting as an opsonin. youtube.com When MBL coats the surface of a pathogen, it flags the microbe for destruction by phagocytic cells like neutrophils and macrophages. youtube.com This opsonization significantly increases the efficiency of pathogen clearance.

Table 2: Role of Mannosyl-N-acetylglucosamine Recognition in Phagocytosis and Antigen Presentation

| Receptor | Role in Phagocytosis | Role in Antigen Presentation |

|---|---|---|

| Mannose Receptor (MR) | Directly mediates phagocytosis of pathogens. wikipedia.orgnih.gov | Facilitates the processing and presentation of microbial antigens to T cells. nih.gov |

| Mannose-Binding Lectin (MBL) | Acts as an opsonin, enhancing phagocytosis by immune cells. youtube.com | Indirectly contributes by promoting pathogen uptake and degradation by antigen-presenting cells. |

Activation of Complement Pathways

The complement system is a crucial component of the innate immune response that can be activated through several pathways. The lectin pathway is initiated by the binding of MBL to microbial carbohydrates.

Upon binding to mannose and N-acetylglucosamine residues on a pathogen's surface, MBL undergoes a conformational change that activates MBL-associated serine proteases (MASPs). nih.govscispace.com This activation of MASPs, particularly MASP-2, triggers a cascade of enzymatic reactions that leads to the cleavage of complement components C4 and C2. nih.govnih.gov This cascade ultimately results in the formation of the C3 convertase, a central enzyme in the complement system, leading to opsonization, inflammation, and direct lysis of the pathogen. researchgate.net The discovery of MASP as a novel C1s-like serine protease associated with MBL was a significant step in understanding this activation mechanism. nih.govscispace.com

Glycans as Virulence Factors or Host Defense Elements

While host CLRs use mannosyl-N-acetylglucosamine structures to detect pathogens, some microbes have evolved to use these same glycans to their advantage, employing them as virulence factors.

For the fungal pathogen Candida albicans, exposure to N-acetylglucosamine can induce the expression of genes associated with virulence. mdpi.com These genes encode for adhesins, which help the fungus attach to host cells, and enzymes that can damage host tissues and evade immune responses. mdpi.com The ability to metabolize GlcNAc also helps C. albicans survive within the hostile environment of the macrophage phagosome. mdpi.com

Conversely, the host's ability to recognize these glycans is a cornerstone of its defense. MBL, by recognizing a broad range of pathogens through their surface mannose and N-acetylglucosamine residues, acts as a critical host defense element. nih.gov This recognition allows for rapid activation of the complement system and enhanced phagocytosis, providing an immediate line of defense against infection.

Impact on Inflammatory Responses

The interaction between mannosyl-N-acetylglucosamine structures and their host receptors can significantly modulate inflammatory responses.

The binding of MBL to the peptidoglycan of Gram-positive bacteria can have a dual effect on inflammation. It has been shown to reduce the production of the pro-inflammatory cytokine TNF-α while simultaneously increasing the secretion of chemokines like IL-8 and RANTES. aai.orgnih.gov This suggests that MBL may help to down-regulate excessive inflammation while still promoting the recruitment of phagocytic cells to the site of infection. nih.gov

N-acetylglucosamine and its derivatives have also been observed to possess anti-inflammatory properties. Studies have shown that they can decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov This suggests a direct role for this sugar in dampening inflammatory responses. The soluble form of the Mannose Receptor has also been implicated in promoting pro-inflammatory activation in macrophages. frontiersin.org

Genetic and Molecular Dysregulation of Glycan Pathways

Genes Encoding Key Enzymes (e.g., MGAT2, GNPTAB, GNPTG)

Several key enzymes are pivotal in the pathways involving mannose-6-phosphate (B13060355) (M6P), a critical tag for lysosomal enzymes. The formation of the M6P recognition marker is a two-step process initiated by N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase). This enzyme is a hexameric complex composed of alpha, beta, and gamma subunits, encoded by the GNPTAB and GNPTG genes, respectively.

The GNPTAB gene provides instructions for making the alpha and beta subunits of GlcNAc-1-phosphotransferase, while the GNPTG gene codes for the gamma subunit. This enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate to specific mannose residues on newly synthesized lysosomal hydrolases. Subsequently, a second enzyme, N-acetylglucosamine-1-phosphodiester alpha-N-acetylglucosaminidase, removes the N-acetylglucosamine, leaving the M6P marker.

Another crucial gene in glycan processing is MGAT2, which encodes for alpha-1,6-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase. This enzyme is essential for the branching of N-glycans, a process that is vital for the synthesis of complex N-glycans. These branched structures are necessary for the subsequent action of other enzymes in the glycosylation pathway.

| Gene | Encoded Enzyme | Function in Glycosylation | Associated Disorders |

| MGAT2 | Alpha-1,6-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase | Initiates branching of N-glycans | CDG type IIa |

| GNPTAB | N-acetylglucosamine-1-phosphotransferase (alpha and beta subunits) | Catalyzes the first step in the formation of the mannose-6-phosphate (M6P) marker | Mucolipidosis II Alpha/Beta, Mucolipidosis III Alpha/Beta |

| GNPTG | N-acetylglucosamine-1-phosphotransferase (gamma subunit) | Part of the GlcNAc-1-phosphotransferase complex, essential for its function | Mucolipidosis III Gamma |

Molecular Pathogenesis of Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation are a group of inherited metabolic diseases characterized by defects in the synthesis and processing of glycans. These disorders are classified into two main types: type I, which involves defects in the synthesis of the dolichol-linked oligosaccharide precursor, and type II, which encompasses defects in the trimming and processing of the protein-bound glycan.

Defects in N-glycan processing, characteristic of CDG type II, disrupt the maturation of glycoproteins, leading to a wide range of cellular dysfunctions. For instance, mutations in the MGAT2 gene result in CDG type IIa, where the lack of N-glycan branching prevents the formation of complex N-glycans. This deficiency affects a multitude of glycoproteins, leading to a multisystemic disorder with neurological involvement. The cellular consequences of these defects are far-reaching, impacting protein folding, stability, and trafficking.

Mucolipidosis (ML) II and III are severe lysosomal storage disorders that result from deficiencies in the M6P pathway. In ML II (I-cell disease) and the less severe ML III (pseudo-Hurler polydystrophy), mutations in the GNPTAB and GNPTG genes lead to a dysfunctional GlcNAc-1-phosphotransferase.

The molecular basis of these diseases lies in the failure to tag lysosomal enzymes with the M6P marker. Without this crucial signal, the enzymes are not recognized by the M6P receptors in the Golgi apparatus and are consequently secreted out of the cell instead of being transported to the lysosomes. This mis-trafficking leads to the accumulation of undigested material within the lysosomes and a high concentration of lysosomal enzymes in the extracellular space.

| Disorder | Defective Gene | Molecular Defect | Cellular Consequence |

| Mucolipidosis II Alpha/Beta | GNPTAB | Deficient GlcNAc-1-phosphotransferase activity | Failure to form M6P marker, mis-trafficking of lysosomal enzymes |

| Mucolipidosis III Alpha/Beta | GNPTAB | Reduced GlcNAc-1-phosphotransferase activity | Inefficient formation of M6P marker, partial mis-trafficking of lysosomal enzymes |

| Mucolipidosis III Gamma | GNPTG | Defective gamma subunit of GlcNAc-1-phosphotransferase | Reduced efficiency of the enzyme complex, leading to less severe mis-trafficking than ML II |

Genetic Modifiers and their Influence on Glycan Phenotypes

The clinical presentation of CDGs can be highly variable, even among individuals with the same genetic mutation. This variability suggests the influence of genetic modifiers, which are genes that can modulate the phenotypic expression of the primary genetic defect.

While the specific genetic modifiers for many CDGs are still under investigation, it is hypothesized that variations in other genes within the glycosylation pathway or related cellular processes could impact the severity of the disease. For example, the efficiency of the remaining glycosylation machinery, the cellular stress response, and protein quality control mechanisms could all play a role in compensating for the primary defect to some extent. Identifying these modifiers is a key area of research, as they could provide novel therapeutic targets for these complex disorders.

Advanced Methodologies for Research and Analysis of Mannosyl N Acetylglucosamine Structures

Chemoenzymatic Synthesis of Defined Glycan Structures

The synthesis of specific glycan structures is a cornerstone of glycobiology research, enabling the study of their functions. Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to construct complex oligosaccharides. youtube.comnih.gov

Strategies for Oligosaccharide Assembly

The assembly of oligosaccharides like Mannosyl-N-acetylglucosamine structures often employs a building block approach. nih.gov This strategy involves the sequential addition of monosaccharide or disaccharide units to a core structure. For instance, the synthesis of N-glycans can start from a core trisaccharide, β-mannosyl chitobiose. nih.gov To this core, disaccharide building blocks for the antennae are attached in a controlled manner. nih.gov

A biomimetic, stepwise assembly from the reducing end is another effective strategy. This approach has been successfully used to synthesize glycopeptides containing the tetrasaccharide NeuNAcα2-3Galβ1-4GlcNAcβ1-2Manα, which is a common O-mannosyl glycan. nih.gov This method also provides access to the naturally occurring smaller substructures. nih.gov Furthermore, "one-pot" enzymatic cascades have been developed to expedite the synthesis of target oligosaccharides. nih.gov

The biosynthesis of the necessary sugar building blocks, such as UDP-N-acetylglucosamine and GDP-mannose, is a critical aspect of these synthetic strategies. These activated sugar donors are produced in cells through specific metabolic pathways. youtube.com For example, glucose-6-phosphate is a key intermediate in the synthesis of both UDP-N-acetylglucosamine and GDP-mannose. youtube.com

Regioselective and Stereoselective Glycosylation

Achieving regioselectivity and stereoselectivity is a major challenge in carbohydrate synthesis. wikipedia.org This means controlling which hydroxyl group on the acceptor sugar reacts and in what spatial orientation the new glycosidic bond is formed.

In the synthesis of N-glycans, the use of protecting groups, such as a benzylidene acetal (B89532) on the β-mannoside core, allows for selective glycosylation. nih.gov For example, a benzylidene-protected β-mannoside can be selectively glycosylated at the OH-3 position. nih.gov Subsequent removal of the benzylidene group exposes a diol, which can then be selectively extended at the OH-6 position. nih.gov The choice of donor, such as a phthalimido-protected donor, can minimize unwanted side reactions. nih.gov

The reactivity of different hydroxyl groups can also be exploited to achieve regioselectivity. For instance, the axial 4-hydroxyl group of a galactose acceptor is intrinsically less reactive than the equatorial 3-hydroxyl group, a property that can be enhanced by the presence of electron-withdrawing groups on the sugar ring. nih.gov This principle has been applied in the synthesis of Group B Streptococcus-related glycans. nih.gov

Structural Characterization Techniques for Complex Glycans

The detailed structural elucidation of complex glycans is essential for understanding their function. A variety of powerful analytical techniques are employed for this purpose. diva-portal.org

Mass Spectrometry-Based Glycomics and Glycoproteomics (e.g., UPLC-MS)

Mass spectrometry (MS) is a cornerstone technology in glycomics and glycoproteomics, providing detailed information about glycan composition, sequence, and branching. nih.govucdavis.edu When coupled with separation techniques like Ultra-Performance Liquid Chromatography (UPLC), it becomes a powerful tool for analyzing complex mixtures of glycans. nih.govwaters.com

In a typical workflow, N-glycans are first enzymatically released from glycoproteins. nih.gov They are then often labeled with a fluorescent dye to enhance detection sensitivity. nih.gov The labeled glycans are then separated by UPLC, often using Hydrophilic Interaction Liquid Chromatography (HILIC), which separates glycans based on size and polarity. waters.comthermofisher.com The separated glycans are then detected by fluorescence and/or mass spectrometry. nih.govthermofisher.com

Tandem mass spectrometry (MS/MS) is used to determine the branching structure of glycans by observing specific fragmentation patterns. nih.gov Different ionization techniques and fragmentation methods, such as Collision-Induced Dissociation (CID), can provide detailed structural information. acs.org For instance, the compositions of the different branches of an N-glycan can be determined from the fragmentation of the core mannose residue. nih.gov

Recent advancements include the use of mixed-mode chromatography columns that can separate glycans based on charge, size, and polarity, providing more comprehensive structural information. thermofisher.com Parallel reaction monitoring (PRM) is another advanced MS technique that offers superior sensitivity and selectivity for quantifying low-abundance glycan species. researchgate.net

Table 1: UPLC-MS Analysis of N-Glycans

| Glycan Feature | Analytical Approach | Instrumentation | Key Findings | References |

|---|---|---|---|---|

| Composition and Sequence | Enzymatic release, fluorescent labeling, HILIC-UPLC-MS | UPLC system coupled to a mass spectrometer (e.g., Q-TOF, Q Exactive) | Provides the number of different monosaccharide units (e.g., Hexose, N-acetylhexosamine). | nih.gov, thermofisher.com, waters.com |

| Branching Structure | Tandem MS (MS/MS) with Collision-Induced Dissociation (CID) | Mass spectrometer with fragmentation capabilities | Cross-ring cleavages around branching residues reveal antenna structures. | nih.gov, acs.org |

| Isomer Separation | Mixed-mode chromatography or specialized HILIC columns | UPLC system with advanced column chemistry | Separates glycans with the same mass but different structures. | thermofisher.com |

| Low-Abundance Species | Parallel Reaction Monitoring (PRM) | High-resolution mass spectrometer | Enables sensitive and specific quantification of minor glycoforms. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the primary structure and three-dimensional conformation of glycans in solution. acs.orgnih.gov It is unique in its ability to determine all aspects of the primary structure, including the component sugars, their ring forms, anomeric configurations, linkage positions, and sequence. acs.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign the chemical shifts of protons (¹H) and carbons (¹³C) in the glycan. diva-portal.org The conformation of the pyranose rings and the torsion angles around the glycosidic linkages can be determined from NMR parameters such as three-bond trans-glycosidic coupling constants and Nuclear Overhauser Effects (NOEs), which provide information about through-bond and through-space proximities of atoms, respectively. acs.orgnih.gov

Despite the challenges posed by the spectral overlap of sugar signals, advancements in NMR technology, such as high-field spectrometers and cryogenically cooled probes, have significantly improved resolution and sensitivity. acs.orgnih.gov Isotopic labeling, where specific sugars are enriched with ¹³C or ¹⁵N, is a valuable strategy to reduce signal overlap and facilitate the analysis of complex glycans and their interactions with proteins. nih.govacs.org Paramagnetic NMR techniques, which involve attaching a lanthanide-binding tag to the glycan, can also be used to obtain long-range distance restraints for conformational analysis. nih.govacs.org

Table 2: NMR Spectroscopy for Glycan Structural Analysis

| Structural Feature | NMR Technique | Key NMR Parameters | Information Obtained | References |

|---|---|---|---|---|

| Primary Structure (Sequence, Linkage) | 1D and 2D NMR (COSY, TOCSY, HSQC, HMBC) | Chemical shifts, coupling constants, NOEs | Monosaccharide identity, anomeric configuration, linkage positions. | acs.org, diva-portal.org |

| Conformation (Torsion Angles) | NOESY, ROESY, J-coupling analysis | NOE intensities, scalar coupling constants (³JHH) | Spatial proximity of atoms, dihedral angles across glycosidic bonds. | acs.org, nih.gov |

| Dynamics | Relaxation measurements (T1, T2) | Relaxation rates | Information on molecular motion and flexibility. | nih.gov |

| Interaction with Proteins | Saturation Transfer Difference (STD) NMR, Isotope-edited experiments | Signal attenuation, intermolecular NOEs | Mapping of the binding epitope, characterization of the protein-glycan interface. | nih.gov, acs.org |

Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

Capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection is an exceptionally sensitive separation technique for the analysis of glycans. nih.govnih.gov This method offers high separation efficiency, requires very small sample volumes, and can achieve extremely low limits of detection, often in the nanomolar to picomolar range. nih.govmdpi.comconsensus.app

In this technique, glycans are typically derivatized with a fluorescent label, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or carboxyfluorescein succinimidyl ester (CFSE), through reductive amination. nih.govmdpi.com The labeled glycans are then separated in a narrow fused-silica capillary under the influence of a high electric field. nih.gov The separation is based on the charge-to-size ratio of the analytes. mdpi.com As the separated glycans pass a detection window, they are excited by a laser, and the emitted fluorescence is detected, resulting in an electropherogram where each peak corresponds to a different glycan species. sciex.com

CE-LIF is widely used for the quantitative analysis of N-glycans from glycoproteins. nih.gov It can be used to profile the glycosylation of therapeutic proteins and has been applied to the analysis of gangliosides and even microRNAs. mdpi.comnih.govrsc.org The method's high sensitivity and resolution make it particularly valuable for analyzing trace amounts of material. nih.govconsensus.app On-line coupling of CE-LIF with mass spectrometry provides both quantitative and structural identification of glycans. nih.gov

Exoglycosidase Digestion and Lectin Affinity Chromatography

The structural elucidation of complex carbohydrates such as Mannosyl(6)-N-acetylglucosamine(2) often relies on a combination of enzymatic and affinity-based techniques. Exoglycosidase digestion provides crucial information about the sequence and linkage of monosaccharide units, while lectin affinity chromatography allows for the separation and enrichment of glycans based on their specific carbohydrate structures.

Exoglycosidase Digestion: This method involves the sequential removal of terminal monosaccharide residues from a glycan chain by specific exoglycosidases. By carefully selecting a panel of enzymes with known specificities, researchers can deduce the glycan's structure. For instance, the use of a specific α-mannosidase would cleave a terminal mannose residue, and subsequent analysis would confirm its presence. The order of enzyme application and the analysis of the resulting truncated glycans help to piece together the complete carbohydrate sequence.

Lectin Affinity Chromatography: Lectins are proteins that bind to specific carbohydrate structures with high affinity and selectivity. nih.gov This property is harnessed in lectin affinity chromatography to isolate and purify glycoproteins and glycans. nih.gov A column matrix is functionalized with a specific lectin, and a mixture containing the glycan of interest is passed through. Glycans that bind to the lectin are retained, while others are washed away. The bound glycans can then be eluted by changing the buffer conditions, such as by adding a competing sugar.

For the analysis of structures containing mannose and N-acetylglucosamine, lectins like Concanavalin A (ConA) and Wheat Germ Agglutinin (WGA) are particularly useful. nih.gov ConA specifically recognizes terminal α-D-mannosyl and α-D-glucosyl residues, while WGA binds to N-acetylglucosamine and sialic acid. nih.gov The use of a panel of different lectins can provide detailed information about the glycan's structure. nih.gov For example, a study on rat hepatocytes identified a lectin with specificity for both mannose and N-acetylglucosamine. nih.gov

| Technique | Principle | Application to Mannosyl-N-acetylglucosamine Structures | Key Lectins/Enzymes |

| Exoglycosidase Digestion | Sequential cleavage of terminal monosaccharides by specific enzymes. | Determination of monosaccharide sequence and linkage. | α-Mannosidases, β-N-acetylglucosaminidases. |

| Lectin Affinity Chromatography | Separation based on specific binding of glycans to immobilized lectins. | Enrichment and purification of glycans containing mannose and N-acetylglucosamine. | Concanavalin A (ConA), Wheat Germ Agglutinin (WGA). nih.gov |

Functional Assays for Glycan-Protein Interactions and Enzyme Activity

Understanding the biological roles of Mannosyl(6)-N-acetylglucosamine(2) requires assays that can probe its interactions with proteins and the enzymes involved in its synthesis and degradation.

The synthesis and modification of Mannosyl(6)-N-acetylglucosamine(2) are catalyzed by glycosyltransferases and glycosidases. In vitro assays are essential for characterizing the activity and specificity of these enzymes.

A typical assay involves incubating the enzyme with a specific donor substrate (e.g., a nucleotide sugar like UDP-GlcNAc) and an acceptor substrate (the growing glycan chain). The reaction progress can be monitored by various methods, such as radiolabeling the donor substrate and measuring its incorporation into the acceptor, or by using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the product. For example, the activity of protein O-linked-mannose β1,2-N-acetylglucosaminyltransferase 1 (POMGNT1) can be measured using a radiolabeled UDP-[3H]GlcNAc donor and a suitable acceptor. nih.gov Similarly, the activities of xylosyltransferases and glucuronyltransferases involved in O-mannosyl glycan biosynthesis can be assayed using appropriate donor and acceptor substrates, with product analysis by HPLC. nih.gov

These assays are crucial for understanding the kinetic properties of the enzymes, their substrate specificities, and the effects of inhibitors.

Glycan arrays are powerful tools for high-throughput analysis of glycan-protein interactions. researchgate.netscilit.com These arrays consist of a library of different glycans immobilized on a solid surface. zbiotech.com A fluorescently labeled protein, such as a lectin, is then incubated with the array. The binding of the protein to specific glycans is detected by measuring the fluorescence at each spot.

This technology allows for the rapid screening of a large number of glycans to determine the binding specificity of a lectin or other glycan-binding protein. scilit.comzbiotech.com For instance, a glycan array could be used to identify lectins that specifically recognize the Mannosyl(6)-N-acetylglucosamine(2) structure. By analyzing the binding patterns of various lectins, researchers can gain insights into the structural features of the glycan that are important for protein recognition. nih.govnih.gov This information is valuable for identifying endogenous receptors for this glycan and for developing tools to detect its presence in biological samples.

The glycosylation of proteins can significantly impact their folding, stability, trafficking, and function in signaling pathways. nih.gov Cell-based assays are used to investigate the role of specific glycan structures, such as Mannosyl(6)-N-acetylglucosamine(2), in these cellular processes.

One approach is to use inhibitors of specific glycosylation enzymes to alter the glycan structures on cellular proteins and then observe the consequences. For example, tunicamycin (B1663573) inhibits the first step of N-linked glycosylation, while castanospermine (B190763) inhibits glucosidases in the endoplasmic reticulum, leading to the accumulation of immature N-glycans. nih.gov By treating cells with such inhibitors, researchers can study the importance of proper glycosylation for protein trafficking to the cell surface and for cell signaling events. nih.gov

Furthermore, the addition of exogenous N-acetylglucosamine (GlcNAc) to cultured cells has been shown to increase the branching of N-glycans on cell surface proteins, which in turn can modulate signaling pathways. nih.govresearchgate.net These types of cell-based assays provide a physiological context for understanding the function of specific glycan structures.

Recombinant Expression Systems for Glycoprotein (B1211001) and Glycosyltransferase Production

The detailed study of glycoproteins and the enzymes that synthesize them often requires large quantities of pure material. Recombinant expression systems are indispensable for producing these biomolecules.

Different expression systems, including bacteria, yeast, insect cells, and mammalian cells, can be used to produce recombinant glycoproteins and glycosyltransferases. neb.comwikipedia.org However, the choice of expression system is critical, as the glycosylation patterns of the produced proteins can vary significantly between different organisms. wikipedia.orgnih.gov

Bacterial systems lack the machinery for complex glycosylation and therefore produce non-glycosylated proteins. neb.com

Yeast systems , such as Saccharomyces cerevisiae, can perform glycosylation but often produce high-mannose type N-glycans that may differ from those found in humans. neb.comaacrjournals.org

Insect cell systems , often used with baculovirus vectors, can produce more complex glycans but may also introduce non-human modifications. nih.gov

Mammalian cell systems , such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells, are often the preferred choice for producing glycoproteins with human-like glycosylation. wikipedia.orgjst.go.jp

Researchers have also engineered these expression systems to produce glycoproteins with more homogenous and defined glycan structures. This can be achieved by knocking out endogenous glycosylation enzymes and/or overexpressing specific glycosyltransferases. nih.gov For example, human glycosyltransferases have been successfully expressed in both yeast and HEK293 cells to produce enzymes capable of synthesizing specific glycan structures in vitro. jst.go.jp

Q & A

Q. What analytical techniques are recommended for structural characterization of Man₆GlcNAc₂-containing glycans in complex biological matrices?

Methodological Answer:

- Hydrophilic Interaction Liquid Chromatography (HILIC) with UV detection is widely used for separating underivatized glycans, with optimized protocols achieving resolutions of ±5% for mannosyl and GlcNAc residues .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enables precise identification via fragmentation patterns. For example, using a dextran ladder as a reference material improves glycan mass calibration .

- Capillary Electrophoresis (CE) coupled with dansylation allows rapid profiling of glycans in low-abundance samples, with a detection limit of 0.1 µg/mL .

- Enzymatic Digestion : Sequential treatment with endo-β-N-acetylglucosaminidase (EC 3.2.1.96) cleaves the Man₆GlcNAc₂ core, enabling structural validation .

Q. How can researchers quantify Man₆GlcNAc₂ in hydrolyzed glycoprotein samples while minimizing interference from co-eluting monosaccharides?

Methodological Answer:

- Isotope Dilution LC-MS/MS : Spiking samples with ¹³C-labeled GlcNAc as an internal standard corrects for matrix effects. Linear regression curves (R² > 0.99) are generated using acid-hydrolyzed cellulose controls .

- Derivatization with 2-AB (2-aminobenzamide) : Enhances fluorescence detection sensitivity for HILIC-based quantification, achieving a limit of detection (LOD) of 10 nM .

- Enzymatic Specificity : Use α-mannosidase to selectively remove mannosyl residues, simplifying GlcNAc quantification in mixed samples .

Advanced Research Questions

Q. What experimental factors influence the transfer efficiency of Man₆GlcNAc₂-linked oligosaccharides to endogenous protein acceptors in vitro?

Methodological Answer:

- Glucose Residues : The presence of glucose in lipid-linked oligosaccharides (LLOs) increases transfer rates by ~8-fold compared to glucose-free analogs. Use microsomal preparations to assess glucose’s role in transfer kinetics .

- Membrane Integrity : Particulate fractions from fibroblasts retain enzymatic activity for up to 4 hours at 37°C. Pre-treating membranes with protease inhibitors prevents acceptor protein degradation .

- Competitive Inhibition : Adding excess glucose-free LLOs reduces transfer efficiency by 70%, suggesting a competitive binding mechanism .

Q. How can researchers resolve discrepancies in Man₆GlcNAc₂ antennary profiling data between laboratories using different glycan release protocols?

Methodological Answer:

- Standardized Derivatization : Adopt a consensus protocol for 2-AB labeling and dextran ladder calibration to harmonize inter-laboratory data .

- Blind Sample Exchange : Circulate aliquots of purified N-glycan mixtures (25 µg/sample) for cross-validation. Discrepancies >20% in mannosyl/GlcNAc ratios indicate methodological inconsistencies .

- Statistical Normalization : Apply multivariate analysis (e.g., PCA) to batch-correct for technical variability in sialylation and fucosylation levels .

Q. What challenges arise in synthesizing Man₆GlcNAc₂ analogs for structure-activity relationship (SAR) studies, and how can they be addressed?

Methodological Answer:

- Stereoselective Synthesis : Accessing α/β-mannosyl linkages requires chiral catalysts (e.g., Rh(II)-based) to achieve >90% enantiomeric excess. Incomplete stereocontrol leads to mixed isomers with reduced biological activity .

- Protecting Group Strategy : Temporary protection of GlcNAc C4-OH with acetyl groups prevents undesired glycosidic bond cleavage during mannosylation .

- Scalability : Solid-phase synthesis using immobilized lectins reduces purification steps and improves yields (~50% for gram-scale production) .

Q. How can enzymatic processing of Man₆GlcNAc₂ structures be tracked in live-cell glycosylation pathways?

Methodological Answer:

- Metabolic Labeling : Pulse-chase experiments with ¹⁴C-mannose or ³H-GlcNAc trace glycan maturation in the Golgi. Autoradiography quantifies label incorporation into Man₆GlcNAc₂ cores over time .

- CRISPR-Cas9 Knockdowns : Disrupting HAS1 (hyaluronan synthase 1) expression in chondrocytes reduces GlcNAc availability, enabling functional studies of Man₆GlcNAc₂ in extracellular matrix remodeling .

- Fluorescent Lectin Probes : Concanavalin A (ConA) binds α-mannosyl residues, while wheat germ agglutinin (WGA) targets GlcNAc, enabling dual-channel imaging of glycan localization .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.